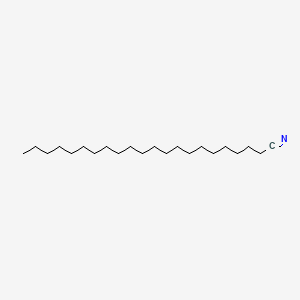

二十二烷腈

描述

Docosanonitrile is a chemical compound with the molecular formula C22H43N . It is also known by its synonyms DOCOSANENITRILE and has a molecular weight of 321.6 g/mol . The IUPAC name for this compound is docosanenitrile .

Molecular Structure Analysis

The molecular structure of Docosanonitrile consists of 22 carbon atoms, 43 hydrogen atoms, and 1 nitrogen atom . The InChI representation of its structure is InChI=1S/C22H43N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23/h2-21H2,1H3 . The Canonical SMILES representation is CCCCCCCCCCCCCCCCCCCCC#N .

Physical And Chemical Properties Analysis

Docosanonitrile has a molecular weight of 321.6 g/mol . It has a complexity of 250 and a topological polar surface area of 23.8 Ų . The compound has a rotatable bond count of 19 .

科学研究应用

Material Science: Synthesis of Advanced Nanomaterials

Docosanenitrile is utilized in the synthesis of carbon nanotubes (CNTs), which are integral to the development of advanced nanomaterials. The functionalization of CNTs with compounds like Docosanonitrile enhances their solubility and dispersion, which is crucial for their application in various nanotechnology fields .

Chemical Sensors: Enhancing Sensitivity and Selectivity

In the field of chemical sensors, Docosanonitrile-functionalized CNTs show improved sensitivity and selectivity. These modified CNTs can detect a wide range of gases and chemicals, making them valuable for environmental monitoring and safety applications .

Biomedical Applications: Drug Delivery Systems

Research indicates potential for Docosanonitrile in biomedical applications, particularly in drug delivery systems. Its properties could be harnessed to create more efficient carriers for therapeutic agents, enhancing targeted delivery and reducing side effects .

Energy Storage: Battery and Supercapacitor Components

Docosanonitrile’s chemical structure may contribute to the development of components for batteries and supercapacitors. Its incorporation into the electrode materials can improve energy storage capacity and stability .

Photocatalysis: Environmental Cleanup

The compound’s reactivity is explored in photocatalytic processes for environmental cleanup. It could play a role in breaking down pollutants under light irradiation, aiding in the purification of water and air .

Electronic Devices: Semiconductor Fabrication

In semiconductor fabrication, Docosanonitrile can be used to modify the surface properties of semiconductors, improving their performance in electronic devices. This application is crucial for the advancement of electronics and communication technologies .

Polymer Industry: Modifier for Polymer Properties

Docosanonitrile is investigated as a modifier to alter the physical properties of polymers. This can lead to the creation of polymers with enhanced durability, flexibility, and thermal stability, expanding their industrial applications .

Catalysis: Catalyst Support Material

Lastly, Docosanonitrile serves as a support material for catalysts in chemical reactions. Its structure can increase the surface area available for catalytic activity, thereby enhancing the efficiency of various chemical processes .

安全和危害

作用机制

Target of Action

Docosanonitrile, also known as Docosanol, is primarily used as an antiviral agent . Its primary target is the lipid envelope of viruses, particularly the Herpes Simplex Virus (HSV) .

Mode of Action

Docosanonitrile works by inhibiting the fusion between the human cell plasma membrane and the HSV envelope . This prevents the virus from entering the cells and subsequently inhibits viral replication .

Biochemical Pathways

It is known that the compound interferes with the viral entry process, which is a crucial step in the viral replication cycle . By preventing the fusion of the viral envelope with the host cell membrane, Docosanonitrile effectively stops the virus from injecting its genetic material into the host cell, thereby halting the production of new viral particles .

Pharmacokinetics

As a topical treatment for herpes simplex labialis (cold sores), it is likely that the compound is primarily absorbed through the skin at the site of application .

Result of Action

The result of Docosanonitrile’s action is the inhibition of viral replication, which leads to a reduction in the severity and duration of cold sore symptoms . This includes a decrease in symptoms such as tingling, pain, burning, and itching .

Action Environment

The action of Docosanonitrile is influenced by the environment in which it is applied. As a topical treatment, its efficacy can be affected by factors such as the severity and stage of the cold sore, the skin’s condition at the site of application, and the frequency and consistency of application .

属性

IUPAC Name |

docosanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H43N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23/h2-21H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFTGJMVZTJBYLN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H43N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40197847 | |

| Record name | Docosanonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40197847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

321.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Docosanonitrile | |

CAS RN |

49562-27-8 | |

| Record name | Docosanenitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=49562-27-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Docosanonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0049562278 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Docosanonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40197847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Docosanonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.233 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Docosanonitrile | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EWV5DFK4MC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Chloro-6H-thieno[2,3-b]pyrrole-5-carboxylic acid ethyl ester](/img/structure/B1600273.png)

![N-[2-(4-hydroxyanilino)pyridin-3-yl]-4-methoxybenzenesulfonamide;hydrochloride](/img/structure/B1600285.png)

![5-Chloro-7-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B1600289.png)